molecular formula C16H12N6S B2413899 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-61-8

3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2413899
CAS No.: 896678-61-8
M. Wt: 320.37
InChI Key: YFXSQVPIEOVEID-UHFFFAOYSA-N
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Description

3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a sophisticated small molecule based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which has been identified in scientific literature as a novel and effective template for designing Lysine Specific Demethylase 1 (LSD1) inhibitors . LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Aberrant overexpression of LSD1 has been strongly implicated in the progression and aggressiveness of several human cancers, including acute myeloid leukemia, and gastric, prostate, and lung cancers, making it a promising target for epigenetic cancer therapy . Compounds featuring this core structure, particularly those with a 2-thiopyridine-derived moiety, have demonstrated potent, reversible inhibition of LSD1 . Research indicates that these inhibitors operate through a reversible mechanism, non-covalently interacting with the enzyme, and have shown a degree of selectivity for LSD1 over related enzymes like monoamine oxidase A/B (MAO-A/B) . In cellular assays, potent analogues within this chemical class have been shown to significantly inhibit the migration of cancer cells such as MGC-803 gastric cancer cells, highlighting their potential as valuable tool compounds in oncology research . This product is intended for research purposes and further manufacturing use only. It is strictly not for direct human, veterinary, or household use. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

3-phenyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-2-6-13(7-3-1)22-15-14(20-21-22)16(19-11-18-15)23-10-12-5-4-8-17-9-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXSQVPIEOVEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with phenyl isothiocyanate can form an intermediate, which upon further cyclization yields the triazolopyrimidine core.

    Thioether Formation:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogenation catalysts.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that it may inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. For example, studies have shown that compounds with similar structures can effectively inhibit NADPH oxidases (Nox), leading to reduced reactive oxygen species (ROS) production, which is crucial for cancer cell survival and proliferation .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. Researchers have utilized it to create new triazole and triazine derivatives that exhibit improved anticancer properties . These derivatives are being explored for their potential therapeutic effects against various cancers.

Therapeutic Agent Development

Due to its biological activities, 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is being investigated as a therapeutic agent for treating proliferative diseases, including cancers. Its ability to modulate protein kinase activity makes it a candidate for further development into pharmaceuticals aimed at inhibiting cell proliferation and promoting apoptosis in malignant cells .

Drug Design and Development

The compound's structure enables it to be used in drug design processes aimed at creating more effective treatments for cancer and other diseases. Its interactions at the molecular level provide insights into how modifications can lead to improved efficacy and reduced side effects in therapeutic applications.

Material Science

In addition to its biological applications, this compound's unique chemical properties make it valuable in material science. It can be utilized in developing new materials with specific functionalities that may be applicable in various industries such as electronics and coatings.

Chemical Processes

The compound can also serve as a building block for synthesizing more complex molecules used in industrial chemical processes. Its reactivity allows for various chemical transformations that can lead to the development of novel compounds with desirable properties .

Mechanism of Action

The mechanism of action of 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-phenyl-7-((pyridin-4-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-phenyl-7-((quinolin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-3-ylmethylthio group can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases and in cancer therapy. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C15H14N4SC_{15}H_{14}N_{4}S

This compound features a triazolo-pyrimidine core with a phenyl and a pyridinylmethylthio substituent, which are believed to contribute to its biological activity.

Anticancer Properties

Recent research has highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. One study reported that certain triazolo-pyrimidine derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Specifically, compound 12e from a related series demonstrated an IC50 of 1.06 μM against A549 cells, suggesting a promising lead for further development .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Inhibitors targeting the c-Met kinase have been crucial in cancer therapy due to their role in tumor growth and metastasis. The aforementioned study indicated that several triazolo-pyrimidine derivatives showed significant inhibition of c-Met kinase with IC50 values comparable to established inhibitors like Foretinib .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : Compounds similar to this derivative have been shown to induce late apoptosis in cancer cells, disrupting normal cell cycle progression.
  • Cell Cycle Arrest : Research indicates that some derivatives can cause G0/G1 phase arrest in cancer cells, inhibiting their proliferation .

Table 1: Cytotoxicity and Kinase Inhibition Data

CompoundCell LineIC50 (μM)Kinase Inhibition (IC50 μM)
12eA5491.06 ± 0.160.090
12eMCF-71.23 ± 0.18-
12eHeLa2.73 ± 0.33-
Foretinib--0.019

The data above illustrates the promising anticancer activity of related compounds and highlights the need for further investigation into the specific activities of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Use a multi-step synthesis approach combining triazole ring formation with thioether coupling. Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For purification, leverage membrane separation technologies (e.g., nanofiltration) to isolate intermediates with high yield and purity .
  • Key Parameters Table :

StepReaction TypeOptimal Temp (°C)SolventCatalystYield (%)
1Cyclization80–100DMFCu(I)65–75
2Thioether Coupling50–60THFTEA70–85

Q. How can spectroscopic and chromatographic techniques validate the structural integrity of the compound?

  • Methodology : Combine NMR (¹H, ¹³C, DEPT) for backbone verification, HRMS for molecular weight confirmation, and HPLC-MS for purity assessment. For sulfur-containing moieties, use X-ray photoelectron spectroscopy (XPS) to confirm thioether bond formation .

Q. What computational tools are suitable for modeling the compound’s electronic properties and binding affinities?

  • Methodology : Utilize density functional theory (DFT) in software like Gaussian or COMSOL Multiphysics to simulate frontier molecular orbitals (HOMO/LUMO). Pair this with molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodology : Conduct cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based assays). Apply statistical frameworks like Bayesian inference to quantify uncertainty. Replicate studies under controlled conditions (e.g., standardized cell lines, pH buffers) to isolate variables .

Q. What strategies mitigate degradation of the compound under physiological conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use co-solvents (e.g., cyclodextrins) or prodrug modifications to enhance solubility and reduce hydrolysis. Validate stability via Arrhenius equation-based kinetic modeling .

Q. How can isotopic labeling elucidate the compound’s metabolic pathways in vivo?

  • Methodology : Synthesize deuterated or ¹³C-labeled analogs via H/D exchange or modified precursors. Track metabolites using LC-MS/MS coupled with stable isotope tracing. Compare pharmacokinetic profiles in rodent models to identify major Phase I/II metabolic routes .

Q. What experimental designs address low reproducibility in catalytic steps during synthesis?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates. Use AI-driven platforms (e.g., smart laboratories) to autonomously adjust parameters like stirring rate or reagent stoichiometry .

Methodological Frameworks

  • Theoretical Linkage : Anchor studies to conceptual frameworks such as transition-state theory (for reaction mechanisms) or QSAR models (for bioactivity predictions) .
  • Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation, ensuring transparency in raw data deposition (e.g., Zenodo, ChemRxiv) .

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